N-(2,5-dimethylphenyl)-4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,5-dimethylphenyl)-4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-dimethylphenyl)-4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the ethylamino group, and finally, the coupling with the piperazine and carboxamide groups. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic or pyrimidine rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-4-(4-(methylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide
- N-(2,5-dimethylphenyl)-4-(4-(propylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide
Uniqueness
“N-(2,5-dimethylphenyl)-4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide” is unique due to its specific substitution pattern on the pyrimidine and piperazine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H28N6O |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H28N6O/c1-5-21-18-13-16(4)22-19(24-18)25-8-10-26(11-9-25)20(27)23-17-12-14(2)6-7-15(17)3/h6-7,12-13H,5,8-11H2,1-4H3,(H,23,27)(H,21,22,24) |
InChI Key |
JSCVZIPURSVIAS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.